N-cyclopropyl-N-(2,3-dichlorobenzyl)acetamide
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Overview
Description
N-cyclopropyl-N-(2,3-dichlorobenzyl)acetamide is an organic compound with the molecular formula C12H13Cl2NO and a molecular weight of 258.14 g/mol . This compound belongs to the class of amides and is characterized by the presence of a cyclopropyl group and a dichlorobenzyl group attached to the acetamide moiety .
Preparation Methods
The synthesis of N-cyclopropyl-N-(2,3-dichlorobenzyl)acetamide typically involves the reaction of cyclopropylamine with 2,3-dichlorobenzyl chloride in the presence of a base, followed by acetylation . The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like triethylamine or sodium hydroxide . Industrial production methods may involve bulk manufacturing processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-cyclopropyl-N-(2,3-dichlorobenzyl)acetamide can undergo various chemical reactions, including:
Scientific Research Applications
N-cyclopropyl-N-(2,3-dichlorobenzyl)acetamide has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(2,3-dichlorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
N-cyclopropyl-N-(2,3-dichlorobenzyl)acetamide can be compared with other similar compounds, such as:
N-cyclopropyl-N-(2,4-dichlorobenzyl)acetamide: This compound has a similar structure but with chlorine atoms at different positions on the benzyl ring, which may result in different chemical and biological properties.
N-cyclopropyl-N-(2,3-dichlorophenyl)acetamide: This compound lacks the benzyl group, which may affect its reactivity and applications.
Properties
IUPAC Name |
N-cyclopropyl-N-[(2,3-dichlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO/c1-8(16)15(10-5-6-10)7-9-3-2-4-11(13)12(9)14/h2-4,10H,5-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXCUZRSNUQTGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=C(C(=CC=C1)Cl)Cl)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676327 |
Source
|
Record name | N-Cyclopropyl-N-[(2,3-dichlorophenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1041439-18-2 |
Source
|
Record name | N-Cyclopropyl-N-[(2,3-dichlorophenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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